Cas no 20491-97-8 (2-Chloro-N-4-(piperidine-1-sulfonyl)-phenyl-acetamide)
2-Chloro-N-4-(piperidine-1-sulfonyl)-phenyl-acetamide Chemical and Physical Properties
Names and Identifiers
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- 2-CHLORO-N-[4-(PIPERIDINE-1-SULFONYL)-PHENYL]-ACETAMIDE
- 2-chloro-N-(4-piperidin-1-ylsulfonylphenyl)acetamide
- DTXSID40360675
- UPCMLD0ENAT0512-2416:001
- CS-0307521
- Acetamide, 2-chloro-N-[4-(1-piperidinylsulfonyl)phenyl]-
- Z56869444
- MFCD02580956
- LS-01195
- 2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide
- 2-Chloro-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide
- SR-01000323560
- SR-01000323560-1
- 41435-16-9
- STK401902
- EN300-01624
- AKOS000300480
- 2-chloro-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide
- 20491-97-8
- 2-Chloro-N-4-(piperidine-1-sulfonyl)-phenyl-acetamide
-
- MDL: MFCD02580956
- Inchi: 1S/C13H17ClN2O3S/c14-10-13(17)15-11-4-6-12(7-5-11)20(18,19)16-8-2-1-3-9-16/h4-7H,1-3,8-10H2,(H,15,17)
- InChI Key: QHAJTECGVSGDCU-UHFFFAOYSA-N
- SMILES: ClCC(NC1C=CC(=CC=1)S(N1CCCCC1)(=O)=O)=O
Computed Properties
- Exact Mass: 316.06500
- Monoisotopic Mass: 316.064841g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 421
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 74.9Ų
Experimental Properties
- PSA: 74.86000
- LogP: 3.13020
2-Chloro-N-4-(piperidine-1-sulfonyl)-phenyl-acetamide Customs Data
- HS CODE:2935009090
- Customs Data:
China Customs Code:
2935009090Overview:
2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%
Declaration elements:
Product Name, component content, use to
Summary:
2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%
2-Chloro-N-4-(piperidine-1-sulfonyl)-phenyl-acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 026271-5g |
2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide |
20491-97-8 | 5g |
£1225.00 | 2022-03-01 | ||
| Fluorochem | 026271-10g |
2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide |
20491-97-8 | 10g |
£1837.00 | 2022-03-01 | ||
| Alichem | A129005996-5g |
2-Chloro-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide |
20491-97-8 | 95% | 5g |
$970.20 | 2023-09-02 | |
| TRC | C011355-100mg |
2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide |
20491-97-8 | 100mg |
$ 185.00 | 2022-06-06 | ||
| TRC | C011355-250mg |
2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide |
20491-97-8 | 250mg |
$ 380.00 | 2022-06-06 | ||
| TRC | C011355-500mg |
2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide |
20491-97-8 | 500mg |
$ 600.00 | 2022-06-06 | ||
| Chemenu | CM114142-1g |
2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide |
20491-97-8 | 95% | 1g |
$321 | 2023-02-18 | |
| abcr | AB378475-500 mg |
2-Chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide |
20491-97-8 | 500MG |
€313.80 | 2023-02-20 | ||
| abcr | AB378475-1 g |
2-Chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide |
20491-97-8 | 1g |
€406.00 | 2023-06-20 | ||
| abcr | AB378475-5 g |
2-Chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide |
20491-97-8 | 5g |
€1074.00 | 2023-06-20 |
2-Chloro-N-4-(piperidine-1-sulfonyl)-phenyl-acetamide Suppliers
2-Chloro-N-4-(piperidine-1-sulfonyl)-phenyl-acetamide Related Literature
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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5. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
Additional information on 2-Chloro-N-4-(piperidine-1-sulfonyl)-phenyl-acetamide
Introduction to 2-Chloro-N-4-(piperidine-1-sulfonyl)-phenyl-acetamide (CAS No. 20491-97-8)
2-Chloro-N-4-(piperidine-1-sulfonyl)-phenyl-acetamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. With a Chemical Abstracts Service (CAS) number of 20491-97-8, this compound represents a fascinating intersection of medicinal chemistry and bioorganic synthesis. Its molecular structure, characterized by a chloro-substituted phenyl ring and a piperidine-1-sulfonyl moiety, makes it a promising candidate for various therapeutic applications.
The compound's unique structural features have positioned it as a subject of intense study in the quest for novel pharmacological agents. The presence of a chloro group on the phenyl ring enhances its reactivity, allowing for further functionalization and derivatization. This property is particularly valuable in the synthesis of more complex molecules designed to interact with biological targets at a high degree of specificity.
The piperidine-1-sulfonyl group is another critical feature that contributes to the compound's potential biological activity. Piperidine derivatives are well-known for their role in drug development, often serving as key structural elements in small-molecule inhibitors and activators. The sulfonyl group further modulates the electronic properties of the molecule, influencing its binding affinity and selectivity towards biological receptors.
In recent years, there has been a surge in research focused on developing inhibitors targeting protein-protein interactions (PPIs), which play a crucial role in numerous cellular processes and are often implicated in diseases such as cancer and inflammation. The structural motifs present in 2-Chloro-N-4-(piperidine-1-sulfonyl)-phenyl-acetamide make it an attractive scaffold for designing PPI modulators. For instance, the combination of a chloro-substituted phenyl ring and a piperidine-1-sulfonyl group can mimic natural binding pockets on protein surfaces, facilitating the development of high-affinity inhibitors.
One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. Piperidine derivatives have shown promise in modulating neurotransmitter systems, particularly those involving acetylcholine and dopamine. The sulfonyl group's ability to interact with amino acid residues in biological targets suggests that derivatives of this compound could exhibit potent effects on neurotransmitter receptors, making them viable candidates for therapies targeting conditions such as Alzheimer's disease and Parkinson's disease.
The pharmaceutical industry has increasingly recognized the importance of structure-based drug design, leveraging computational methods to predict how small molecules will interact with biological targets. The molecular structure of 2-Chloro-N-4-(piperidine-1-sulfonyl)-phenyl-acetamide has been extensively analyzed using computational chemistry tools to identify potential binding sites on proteins relevant to various diseases. These studies have highlighted its potential as a lead compound for further optimization.
In addition to its therapeutic applications, this compound has also been explored in materials science and chemical biology. Its unique reactivity allows for the synthesis of conjugates that can serve as probes for studying protein-ligand interactions at the molecular level. Such probes are invaluable tools for understanding complex biological systems and have applications in both academic research and industrial drug discovery.
The synthesis of 2-Chloro-N-4-(piperidine-1-sulfonyl)-phenyl-acetamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce this compound with increasing efficiency, enabling researchers to explore its full potential without compromising on quality.
The growing body of literature on this compound underscores its significance in modern pharmaceutical research. Researchers are continually uncovering new ways to utilize its structural features for developing innovative therapeutics. As our understanding of biological systems advances, compounds like this one are likely to play an even greater role in addressing some of the most challenging diseases faced by humanity.
In conclusion, 2-Chloro-N-4-(piperidine-1-sulfonyl)-phenyl-acetamide (CAS No. 20491-97-8) is a versatile and highly promising compound with applications spanning multiple fields of science and medicine. Its unique molecular architecture makes it an excellent candidate for further development into novel therapeutic agents, diagnostic tools, and research probes. As research continues to uncover new applications for this compound, it is poised to make significant contributions to advancements in human health and scientific understanding.
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